(NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine
Description
(NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine: is a synthetic organic compound characterized by the presence of an azide group attached to a furan ring
Properties
Molecular Formula |
C5H4N4O2 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
(NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4N4O2/c6-9-8-4-1-2-11-5(4)3-7-10/h1-3,10H/b7-3- |
InChI Key |
AZNGIWJCLFPXNZ-CLTKARDFSA-N |
Isomeric SMILES |
C1=COC(=C1N=[N+]=[N-])/C=N\O |
Canonical SMILES |
C1=COC(=C1N=[N+]=[N-])C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine typically involves the reaction of furan derivatives with azide compounds under controlled conditions. One common method includes the use of azidation reactions where a furan derivative is treated with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often require careful temperature control to ensure the stability of the azide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale azidation processes using continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: (NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The azide group can participate in substitution reactions to form various substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include nitrofurans, aminofurans, and various substituted furan derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, (NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine is used as a precursor for the synthesis of more complex organic molecules. Its azide group makes it a versatile intermediate in click chemistry reactions .
Biology: In biological research, this compound is studied for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceuticals with antimicrobial and anticancer properties .
Industry: Industrially, this compound is used in the development of new materials, including polymers and coatings, due to its reactive azide group which can be used to introduce functional groups into polymer chains .
Mechanism of Action
The mechanism of action of (NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine involves its ability to undergo click chemistry reactions, particularly the Huisgen cycloaddition, where the azide group reacts with alkynes to form triazoles. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules . The molecular targets and pathways involved include the selective binding to alkyne-functionalized molecules, enabling precise modifications in biological systems .
Comparison with Similar Compounds
- (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
Comparison: Compared to these similar compounds, (NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine is unique due to its azide group, which imparts distinct reactivity and versatility in click chemistry applications. While other furan derivatives may also exhibit interesting chemical properties, the presence of the azide group in this compound allows for specific and efficient bioorthogonal reactions, making it particularly valuable in biological and medicinal research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
